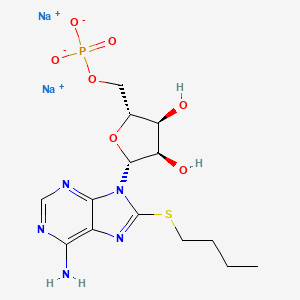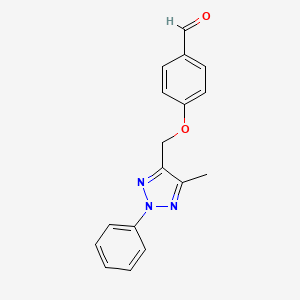
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzaldehyde group attached to a triazole ring, which is further substituted with a methyl and phenyl group.
Méthodes De Préparation
The synthesis of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a benzyl halide in the presence of a base.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Analyse Des Réactions Chimiques
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Applications De Recherche Scientifique
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde can be compared with other triazole derivatives, such as:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and biological activity.
Triazole-Pyrimidine Hybrids: These compounds combine the triazole ring with a pyrimidine ring, offering unique properties for neuroprotective and anti-inflammatory applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
645391-55-5 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
4-[(5-methyl-2-phenyltriazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-13-17(12-22-16-9-7-14(11-21)8-10-16)19-20(18-13)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Clé InChI |
IELKJWCLJCTIGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=C1COC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



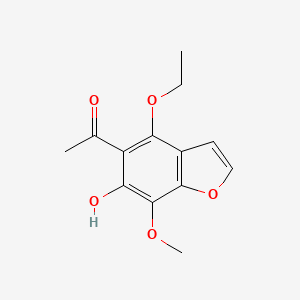

![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
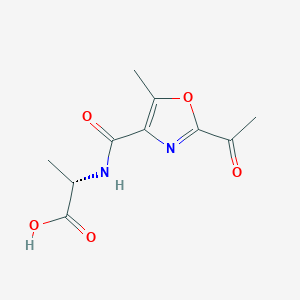
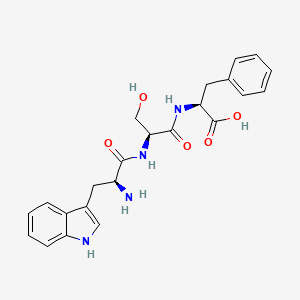
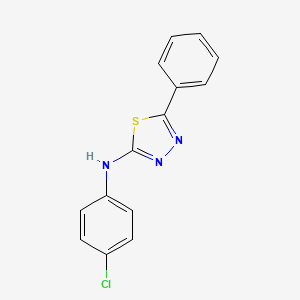
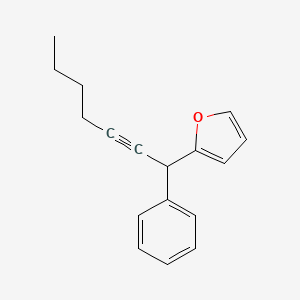

![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
